tert-Butyl 4-amino-4-(4-methoxybenzyl)piperidine-1-carboxylate
Description
Nuclear Magnetic Resonance (NMR) Spectral Signatures
1H NMR (400 MHz, CDCl3):
- δ 1.44 ppm (s, 9H, Boc tert-butyl)
- δ 2.70–2.85 ppm (m, 4H, piperidine H-2,6)
- δ 3.32 ppm (s, 2H, benzyl CH2)
- δ 3.79 ppm (s, 3H, methoxy OCH3)
- δ 4.12 ppm (br s, 2H, NH2)
- δ 6.82–7.24 ppm (m, 4H, aromatic protons)
13C NMR (100 MHz, CDCl3):
- δ 28.4 ppm (Boc CH3)
- δ 51.9 ppm (piperidine C-4)
- δ 55.2 ppm (OCH3)
- δ 80.1 ppm (Boc quaternary C)
- δ 158.3 ppm (carbonyl C=O)
Table 2: Key NMR Assignments
| Group | 1H δ (ppm) | 13C δ (ppm) |
|---|---|---|
| Boc tert-butyl | 1.44 | 28.4 |
| Piperidine C-4 | – | 51.9 |
| Methoxy OCH3 | 3.79 | 55.2 |
| Aromatic C-1 | – | 130.5 |
Infrared (IR) Vibrational Mode Assignments
IR spectroscopy (KBr pellet) identifies critical functional groups:
- 3350 cm⁻¹ : N–H asymmetric stretch (primary amine)
- 1685 cm⁻¹ : C=O stretch (Boc carbonyl)
- 1510 cm⁻¹ : C–C aromatic ring vibrations
- 1245 cm⁻¹ : C–O–C asymmetric stretch (methoxy group)
- 1150 cm⁻¹ : C–N stretch (piperidine)
The absence of peaks above 3400 cm⁻¹ confirms the absence of free hydroxyl groups, consistent with the Boc protection.
Mass Spectrometric Fragmentation Patterns
Electrospray ionization (ESI-MS) exhibits a molecular ion peak at m/z 320.43 [M+H]⁺. Major fragmentation pathways include:
- Loss of tert-butoxy group (−56 Da, m/z 264.38)
- Cleavage of the benzyl–piperidine bond (m/z 177.12, C11H17NO2)
- Retro-Diels-Alder fragmentation of the piperidine ring (m/z 134.09)
Table 3: Dominant MS Fragments
| m/z | Fragment Ion |
|---|---|
| 264.38 | [M+H – C4H9]⁺ |
| 177.12 | C11H17NO2 (Boc-piperidine) |
| 134.09 | C8H10NO (methoxybenzyl) |
Comparative Structural Analysis with Related Piperidine Derivatives
Compared to tert-butyl 4-amino-4-benzylpiperidine-1-carboxylate, the methoxy substituent in the 4-position of the benzyl group induces:
- Increased dipole moment : 4.72 D vs. 3.89 D (calculated at B3LYP/6-31G*)
- Reduced logP : 2.31 vs. 3.05 (measured by HPLC)
- Altered crystal packing : Methoxy groups participate in C–H···O interactions absent in non-methoxy analogues
Table 4: Structural Comparison with Analogues
| Derivative | Piperidine Conformation | logP | Dipole Moment (D) |
|---|---|---|---|
| 4-Methoxybenzyl variant | Distorted chair | 2.31 | 4.72 |
| 4-Chlorobenzyl variant | Classic chair | 3.15 | 3.98 |
| Unsubstituted benzyl | Slightly flattened | 3.05 | 3.89 |
Properties
IUPAC Name |
tert-butyl 4-amino-4-[(4-methoxyphenyl)methyl]piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O3/c1-17(2,3)23-16(21)20-11-9-18(19,10-12-20)13-14-5-7-15(22-4)8-6-14/h5-8H,9-13,19H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYRGSTRYYLDUME-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(CC2=CC=C(C=C2)OC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901122206 | |
| Record name | 1-Piperidinecarboxylic acid, 4-amino-4-[(4-methoxyphenyl)methyl]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901122206 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1707602-61-6 | |
| Record name | 1-Piperidinecarboxylic acid, 4-amino-4-[(4-methoxyphenyl)methyl]-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1707602-61-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Piperidinecarboxylic acid, 4-amino-4-[(4-methoxyphenyl)methyl]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901122206 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Scientific Research Applications
Chemistry: This compound is used as a building block in organic synthesis, particularly in the construction of complex molecules. Biology: It serves as a precursor for the synthesis of biologically active compounds, including potential pharmaceuticals. Medicine: It is investigated for its potential therapeutic properties, such as anti-inflammatory and analgesic effects. Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets and pathways. The amino group can form hydrogen bonds and ionic interactions with biological macromolecules, while the methoxybenzyl group can participate in hydrophobic interactions. The exact mechanism of action depends on the specific application and target.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Molecular Properties
Below is a comparative analysis:
Table 1: Structural and Molecular Comparison
| Compound Name | Substituent | Molecular Formula | Molecular Weight (g/mol) | CAS Number |
|---|---|---|---|---|
| tert-Butyl 4-amino-4-(4-methoxybenzyl)piperidine-1-carboxylate | 4-Methoxybenzyl | C₁₈H₂₆N₂O₃ | 318.4 | 1187172-83-3 |
| tert-Butyl 4-amino-4-(4-chlorobenzyl)piperidine-1-carboxylate | 4-Chlorobenzyl | C₁₇H₂₃ClN₂O₂ | 322.5 | Not specified |
| tert-Butyl 4-amino-4-(2-fluorophenyl)piperidine-1-carboxylate | 2-Fluorophenyl | C₁₆H₂₃FN₂O₂ | 294.0 | Not specified |
| tert-Butyl 4-amino-4-(pyridin-3-yl)piperidine-1-carboxylate (PK03447E-1) | Pyridin-3-yl | C₁₅H₂₃N₃O₂ | 277.4 | 1707580-61-7 |
| tert-Butyl 4-amino-4-methylpiperidine-1-carboxylate | Methyl | C₁₁H₂₂N₂O₂ | 214.3 | 343788-69-2 |
| tert-Butyl 4-amino-4-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate | 2-Ethoxy-2-oxoethyl | C₁₄H₂₄N₂O₄ | 284.3 | 1333222-34-6 |
Key Observations :
- Polarity : The pyridin-3-yl analog (PK03447E-1) exhibits increased polarity due to the nitrogen atom, improving aqueous solubility relative to the methoxybenzyl variant .
- Steric Bulk : Analogs with biphenyl or dichlorophenyl substituents (e.g., S4 in ) introduce steric hindrance, which may affect binding interactions in biological systems.
Biological Activity
Tert-butyl 4-amino-4-(4-methoxybenzyl)piperidine-1-carboxylate (CAS No. 856936-55-5) is a piperidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a tert-butyl group, an amino group, and a methoxybenzyl moiety, contributing to its pharmacological properties.
- Molecular Formula : C₁₈H₂₅N₁O₄
- Molecular Weight : 319.40 g/mol
- Purity : Typically greater than 95%
- Storage Conditions : Store in a dry place at room temperature, protected from light.
Biological Activity Overview
The biological activity of this compound has been explored in various studies, focusing on its interaction with specific receptors and enzymes. Below are key findings related to its pharmacological effects:
2. Enzyme Inhibition
The compound's structure suggests potential for enzyme inhibition, particularly in the context of metabolic pathways involving monoacylglycerol lipase (MAGL). Analogous compounds have demonstrated significant inhibition of MAGL with IC₅₀ values in the nanomolar range, indicating that structural modifications can enhance potency .
Table 1: Summary of Biological Activities
Case Study: Enzyme Inhibition by Piperidine Derivatives
A study conducted on piperidine derivatives indicated that modifications at the benzyl position significantly influenced MAGL inhibition. The compound this compound was hypothesized to exhibit similar behavior due to its structural similarities with potent inhibitors identified in the study .
The proposed mechanism for the biological activity of this compound involves:
- Binding Affinity : The methoxy group enhances lipophilicity and binding affinity to target receptors or enzymes.
- Competitive Inhibition : Similar compounds have demonstrated competitive inhibition patterns against MAGL, suggesting that this compound may also exhibit reversible binding characteristics.
Chemical Reactions Analysis
Oxidation Reactions
The amino and methoxybenzyl groups are primary sites for oxidation. Key reagents and outcomes include:
Oxidation of the amino group typically generates nitro or carbonyl intermediates, while the methoxybenzyl moiety undergoes demethylation or ring hydroxylation under strong conditions .
Reduction Reactions
The tert-butyl carbamate and aromatic systems participate in selective reductions:
| Reagent | Conditions | Product Formed | Yield | Source |
|---|---|---|---|---|
| H₂/Pd-C | Ethanol, 50°C | Debenzylated piperidine amine | 85–92% | |
| NaBH₄ | Methanol, 0°C | Partial reduction of carbonyls | 70% | |
| BH₃·THF | Reflux, 4 h | Borane-amine adducts | 88% |
Hydrogenolysis of the benzyl group preserves the piperidine ring, enabling further functionalization . Selective reduction of carbonyls (if present) is achievable with borane .
Substitution Reactions
The amino group exhibits nucleophilic reactivity, facilitating alkylation and acylation:
The tert-butyl carbamate remains stable under these conditions, allowing orthogonal protection strategies .
Reductive Amination
The primary amine participates in reductive amination with aldehydes/ketones:
This reaction is critical for introducing aryl or alkyl side chains while retaining stereochemical integrity .
Cross-Coupling Reactions
The methoxybenzyl group enables participation in palladium-mediated couplings:
Optimal yields require inert atmospheres and rigorously dry solvents .
Acid/Base-Mediated Transformations
The tert-butyl carbamate is cleavable under acidic conditions:
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| HCl (4M in dioxane) | RT, 2 h | Free piperidine amine | 95% | |
| TFA | CH₂Cl₂, 0°C to RT | Deprotected amine hydrochloride | 99% |
Controlled deprotection enables sequential functionalization of the piperidine core .
Stability and Reactivity Trends
Preparation Methods
Retrosynthetic Analysis and Strategic Route Selection
The target compound’s structure features a Boc-protected piperidine ring with 4-amino and 4-(4-methoxybenzyl) substituents. Retrosynthetic disconnection suggests two primary intermediates: (1) a Boc-protected piperidine scaffold and (2) a 4-methoxybenzyl moiety. Analysis of patent literature reveals three dominant strategies:
Grignard Addition to Piperidine Ketones
Adapting methods from US20040171837A1, 1-Boc-4-piperidone serves as the starting material. Reaction with 4-methoxybenzyl magnesium bromide introduces the aryl group, forming 1-Boc-4-(4-methoxybenzyl)piperidin-4-ol. Subsequent oxidation to the ketone and reductive amination introduces the amino group.
Reaction Conditions:
- Grignard Addition: Toluene/methyl tert-butyl ether solvent, 0–25°C, 1–2 h stirring.
- Reductive Amination: Sodium cyanoborohydride, methanol, pH 4–5 (acetic acid), 12 h reflux.
Hofmann Degradation of Carboxamide Intermediates
As demonstrated in CN104628627A, Hofmann degradation converts carboxamides to amines. For the target compound, 1-Boc-4-(4-methoxybenzyl)piperidine-4-carboxamide is treated with bromine and sodium hydroxide, yielding the primary amine.
Critical Parameters:
- Hofmann Reaction: 40–60% NaOH, bromine (1:1.2 molar ratio), 3–5 h reflux.
- Workup: Chloroform extraction, petroleum ether crystallization, -2°C cooling.
Cyanohydrin-Based Synthesis
Inspired by US20040171837A1, 1-Boc-4-piperidone undergoes cyanohydrin formation (KCN, H2O/toluene), followed by reaction with N-benzylmethylamine and 4-methoxybenzyl Grignard. Hydrogenation removes protecting groups, yielding the target amine.
Yield Optimization:
- Cyanohydrin Step: 45°C, 6 h, 83% yield.
- Grignard Addition: Phenylmagnesium bromide, 15°C, 2 h, 89% yield.
Detailed Synthetic Protocols
Route 1: Grignard Addition and Reductive Amination
Step 1: Synthesis of 1-Boc-4-(4-Methoxybenzyl)piperidin-4-ol
1-Boc-4-piperidone (50 g, 0.23 mol) is dissolved in anhydrous THF under nitrogen. 4-Methoxybenzyl magnesium bromide (1.2 eq) is added dropwise at 0°C, followed by stirring at 25°C for 12 h. Quenching with saturated NH4Cl yields the tertiary alcohol (72% yield, 95% purity by HPLC).
Characterization Data:
Step 2: Oxidation to 1-Boc-4-(4-Methoxybenzyl)piperidin-4-one
The alcohol (40 g) is oxidized using Dess-Martin periodinane (2.2 eq) in DCM, yielding the ketone (85% yield).
Step 3: Reductive Amination
The ketone (30 g) is reacted with ammonium acetate (5 eq) and sodium cyanoborohydride (1.5 eq) in methanol. After 24 h, the product is isolated via column chromatography (68% yield, >99% purity).
Route 2: Hofmann Degradation of Carboxamide
Step 1: Synthesis of 1-Boc-4-(4-Methoxybenzyl)piperidine-4-carboxamide
1-Boc-4-piperidone (50 g) is treated with trimethylsilyl cyanide (1.1 eq) and catalytic KCN to form the cyanohydrin. Hydrolysis with 6 M HCl yields the carboxamide (78% yield).
Step 2: Hofmann Degradation
The carboxamide (45 g) is dissolved in 40% NaOH, and bromine (60 g) is added dropwise at 0°C. After 5 h reflux, the mixture is neutralized with HCl, extracted with chloroform, and crystallized to give the amine (62% yield).
Purity Data:
Comparative Analysis of Synthetic Routes
| Parameter | Grignard/Reductive Amination | Hofmann Degradation | Cyanohydrin Route |
|---|---|---|---|
| Total Yield | 54% | 58% | 49% |
| Purity of Final Product | >99% | 98.5% | 97% |
| Key Advantage | Mild conditions | Scalable | Stereoselectivity |
| Limitation | Cost of reagents | Bromine handling | Multi-step |
Reaction Mechanism Insights
Grignard Addition Stereochemistry
The nucleophilic attack of 4-methoxybenzyl magnesium bromide on 1-Boc-4-piperidone proceeds via a six-membered transition state, favoring axial addition to minimize steric hindrance from the Boc group. This results in a 3:1 diastereomer ratio, separable via recrystallization.
Hofmann Degradation Selectivity
The reaction mechanism involves base-induced deprotonation of the carboxamide, forming an isocyanate intermediate. Subsequent rearrangement eliminates CO2, yielding the primary amine. Excess NaOH ensures complete deprotonation, while controlled bromine addition prevents over-oxidation.
Industrial Scalability and Process Optimization
Cost-Effective Boc Protection
Using di-tert-butyl dicarbonate (1.1 eq) and triethylamine (1.5 eq) in dichloromethane achieves 95% Boc protection efficiency at 25°C, avoiding costly catalysts.
Waste Reduction in Hofmann Reactions
Recycling sodium hydroxide via distillation reduces waste by 40%. Bromine recovery systems (e.g., activated carbon adsorption) cut raw material costs by 30%.
Q & A
Basic: What synthetic strategies are typically employed to prepare tert-butyl 4-amino-4-(4-methoxybenzyl)piperidine-1-carboxylate?
Answer:
The synthesis involves multi-step functionalization of the piperidine ring. A common approach includes:
Ring formation : Cyclization of precursors like 4-methoxybenzylamine with carbonyl reagents under acidic or basic conditions.
Protection : Introduction of the tert-butoxycarbonyl (Boc) group via reaction with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., triethylamine) .
Amination : Selective introduction of the amino group using reagents like ammonia or azide-based intermediates, followed by reduction (e.g., Staudinger reaction or catalytic hydrogenation) .
Key considerations : Optimize reaction temperature (e.g., 0–25°C) and solvent polarity (e.g., dichloromethane or THF) to minimize side reactions.
Basic: What analytical techniques are critical for confirming the compound’s purity and structural integrity?
Answer:
- NMR spectroscopy : Use H and C NMR to verify the presence of the tert-butyl group (δ ~1.4 ppm for H), methoxybenzyl protons (δ ~3.8 ppm), and piperidine backbone .
- Mass spectrometry (MS) : Confirm molecular weight (e.g., ESI-MS: [M+H]+ calculated for C₁₈H₂₈N₂O₃ = 320.4 g/mol).
- HPLC : Assess purity (>95% recommended for research-grade material) using reverse-phase C18 columns with UV detection at 254 nm .
Advanced: How can researchers resolve discrepancies in spectral data during characterization?
Answer:
- Contradictory NMR peaks : Use deuterated solvents (e.g., CDCl₃) and 2D NMR (COSY, HSQC) to distinguish overlapping signals from the methoxybenzyl and piperidine moieties .
- Unexpected MS fragments : Compare fragmentation patterns with computational tools (e.g., MassFrontier) or reference analogs (e.g., tert-butyl 4-(4-fluorophenylsulfonamido)piperidine-1-carboxylate) to identify decomposition products .
- X-ray crystallography : Resolve ambiguous stereochemistry (if crystalline) by single-crystal analysis, as demonstrated for similar piperidine derivatives .
Basic: What safety precautions are essential when handling this compound?
Answer:
- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and reactions .
- Storage : Keep in airtight containers at –20°C, protected from light and moisture to prevent Boc-group hydrolysis .
- Waste disposal : Segregate organic waste and consult certified biohazard disposal services, as recommended for tert-butyl piperidine carboxylates .
Advanced: How can reaction yields be optimized for the Boc-protection step?
Answer:
- Solvent selection : Use anhydrous THF or dichloromethane to enhance Boc₂O reactivity .
- Catalysis : Add DMAP (4-dimethylaminopyridine) to accelerate carbamate formation .
- Stoichiometry : Maintain a 1.2:1 molar ratio of Boc₂O to amine to ensure complete protection.
- Monitoring : Track reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane 1:3) and quench excess reagent with methanol .
Advanced: What computational tools predict the compound’s interaction with biological targets?
Answer:
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding to enzymes (e.g., kinases) or receptors (e.g., GPCRs). Focus on the methoxybenzyl group’s π-π stacking potential .
- QSAR modeling : Train models with datasets of similar piperidine derivatives (e.g., tert-butyl 4-((benzyloxy)carbonyl)amino analogs) to predict bioavailability or toxicity .
- MD simulations : Analyze stability of the Boc group in physiological pH (6.5–7.4) using GROMACS .
Basic: What are the compound’s applications in pharmaceutical research?
Answer:
- Drug intermediate : Serves as a precursor for protease inhibitors or kinase-targeting molecules due to its rigid piperidine scaffold .
- Impurity reference : Used as a certified reference material (CRM) in HPLC method development for quality control .
Advanced: How does the methoxybenzyl substituent influence the compound’s reactivity?
Answer:
- Electron donation : The methoxy group enhances electrophilic aromatic substitution (EAS) susceptibility at the para position, enabling further functionalization (e.g., halogenation) .
- Steric effects : The benzyl group may hinder nucleophilic attack on the piperidine nitrogen, requiring optimized deprotection conditions (e.g., TFA in DCM) .
Basic: What solvents are compatible with this compound for experimental use?
Answer:
- Polar aprotic solvents : DMSO, DMF (for reactions requiring high solubility).
- Chlorinated solvents : Dichloromethane, chloroform (for Boc-group stability).
- Avoid protic solvents (e.g., water, ethanol) to prevent premature deprotection .
Advanced: How can researchers mitigate batch-to-batch variability in synthesis?
Answer:
- Process controls : Standardize reaction times (±5%) and monitor temperature via in-situ IR spectroscopy .
- Purification : Use flash chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (e.g., from ethanol/water) .
- QC metrics : Enforce strict thresholds for HPLC purity (>98%) and residual solvent levels (<0.1% per ICH guidelines) .
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
